molecular formula C18H13BrO2 B8654123 (2-Bromo-4-methoxyphenyl)(2-naphthyl)methanone

(2-Bromo-4-methoxyphenyl)(2-naphthyl)methanone

Cat. No. B8654123
M. Wt: 341.2 g/mol
InChI Key: DCCKFTMTEIOSAR-UHFFFAOYSA-N
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Patent
US06242493B1

Procedure details

AlCl3 (17.48 g; 131.1 mmol) was added portionwise to a mixture of 3-bromocresol (16.04 g; 87.4 mmol) and 2-naphthoyl chloride (25.00 g; 131.1 mmol) in 50 mL of CHCl3 gave 14.0 g (47%) of the title compound.
Name
Quantity
17.48 g
Type
reactant
Reaction Step One
Quantity
16.04 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[C:7]=1C.[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[C:24](Cl)=[O:25].[CH:27](Cl)(Cl)Cl>>[Br:5][C:6]1[CH:7]=[C:8]([O:12][CH3:27])[CH:9]=[CH:10][C:11]=1[C:24]([C:15]1[CH:16]=[CH:17][C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:14]=1)=[O:25] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
17.48 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
16.04 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)O)C
Name
Quantity
25 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC)C(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.